molecular formula C17H21BrN2O B275831 N-[5-bromo-2-(3-pyridinylmethoxy)benzyl]-N-(tert-butyl)amine

N-[5-bromo-2-(3-pyridinylmethoxy)benzyl]-N-(tert-butyl)amine

Cat. No. B275831
M. Wt: 349.3 g/mol
InChI Key: GOFLVHKTAKFLMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-bromo-2-(3-pyridinylmethoxy)benzyl]-N-(tert-butyl)amine is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as BMT-2 and is a potent and selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5).

Mechanism of Action

BMT-2 acts as a potent and selective antagonist for N-[5-bromo-2-(3-pyridinylmethoxy)benzyl]-N-(tert-butyl)amine, which is a G-protein coupled receptor that is widely expressed in the central nervous system. By blocking the activity of N-[5-bromo-2-(3-pyridinylmethoxy)benzyl]-N-(tert-butyl)amine, BMT-2 can modulate synaptic plasticity, reduce neuronal excitability, and regulate the release of neurotransmitters such as glutamate and dopamine.
Biochemical and Physiological Effects:
BMT-2 has been shown to have various biochemical and physiological effects, including the regulation of synaptic plasticity, the reduction of neuronal excitability, and the modulation of neurotransmitter release. It has also been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential therapeutic applications in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

BMT-2 has several advantages for lab experiments, including its high purity and potency, which allows for accurate and reproducible results. However, BMT-2 also has some limitations, including its high cost and limited availability, which can make it difficult to obtain for some researchers.

Future Directions

There are several future directions for the scientific research of BMT-2. One potential area of research is the investigation of its therapeutic potential in the treatment of neurological disorders such as anxiety, depression, and addiction. Another area of research is the identification of novel N-[5-bromo-2-(3-pyridinylmethoxy)benzyl]-N-(tert-butyl)amine antagonists with improved potency and selectivity. Additionally, the development of new synthetic methods for the production of BMT-2 could improve its availability and reduce its cost, making it more accessible to researchers.
In conclusion, BMT-2 is a potent and selective antagonist for N-[5-bromo-2-(3-pyridinylmethoxy)benzyl]-N-(tert-butyl)amine that has gained significant attention in scientific research. Its potential therapeutic applications in the treatment of neurological disorders and its ability to modulate synaptic plasticity and neurotransmitter release make it a promising compound for future research.

Synthesis Methods

The synthesis of BMT-2 involves a series of chemical reactions starting from 5-bromo-2-hydroxybenzaldehyde and 3-pyridinylmethanol. The intermediate product is then treated with tert-butylamine to yield the final product, BMT-2. The synthesis of BMT-2 has been optimized for high yield and purity, making it a suitable compound for scientific research.

Scientific Research Applications

BMT-2 has been extensively studied for its potential therapeutic applications in various neurological disorders such as anxiety, depression, and addiction. It has been shown to modulate the activity of N-[5-bromo-2-(3-pyridinylmethoxy)benzyl]-N-(tert-butyl)amine, which is involved in the regulation of synaptic plasticity and neuronal excitability. BMT-2 has also been investigated for its potential use in the treatment of Fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems.

properties

Molecular Formula

C17H21BrN2O

Molecular Weight

349.3 g/mol

IUPAC Name

N-[[5-bromo-2-(pyridin-3-ylmethoxy)phenyl]methyl]-2-methylpropan-2-amine

InChI

InChI=1S/C17H21BrN2O/c1-17(2,3)20-11-14-9-15(18)6-7-16(14)21-12-13-5-4-8-19-10-13/h4-10,20H,11-12H2,1-3H3

InChI Key

GOFLVHKTAKFLMK-UHFFFAOYSA-N

SMILES

CC(C)(C)NCC1=C(C=CC(=C1)Br)OCC2=CN=CC=C2

Canonical SMILES

CC(C)(C)NCC1=C(C=CC(=C1)Br)OCC2=CN=CC=C2

Origin of Product

United States

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